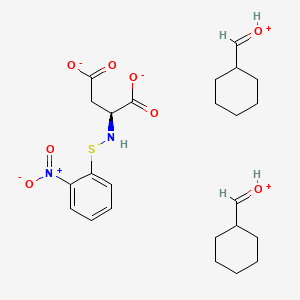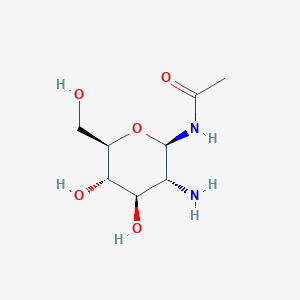
N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-b-D-glucosylamine typically involves the reaction of 2-acetamido-2-deoxy-D-glucose with ammonia or ammonium carbamate. The reaction is carried out in an aqueous or methanolic solution, often requiring prolonged reaction times and careful control of conditions to avoid side reactions .
Industrial Production Methods
Industrial production methods for 2-Acetamido-2-deoxy-b-D-glucosylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-b-D-glucosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-acyl derivatives, which model the N-glycosylamine linkage of glycoproteins .
Scientific Research Applications
2-Acetamido-2-deoxy-b-D-glucosylamine is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-b-D-glucosylamine involves its role as a substrate or inhibitor in glycosylation processes. It can act as a competitive inhibitor of glycosyltransferases, enzymes involved in the elongation of glycan chains . This inhibition can affect various biological pathways, including those related to cell signaling and protein modification .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-galactosamine: Similar in structure but differs in the configuration of the hydroxyl group at the fourth carbon.
N-Acetyl-D-glucosamine: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-Acetamido-2-deoxy-b-D-glucosylamine is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of glycopeptides and as a model compound for studying glycosylation .
Properties
Molecular Formula |
C8H16N2O5 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-8-5(9)7(14)6(13)4(2-11)15-8/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
LWYDKUAWJKUSJT-FMDGEEDCSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
Canonical SMILES |
CC(=O)NC1C(C(C(C(O1)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
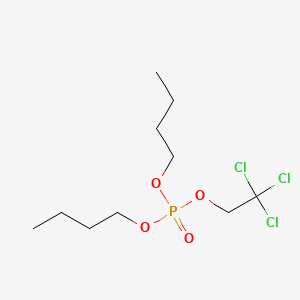
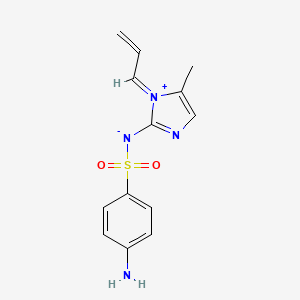

![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
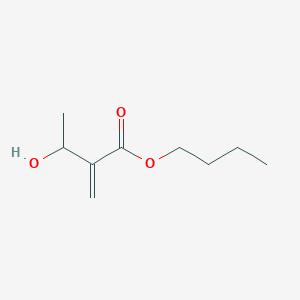



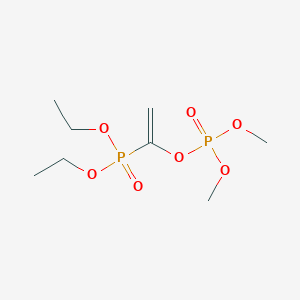

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
